molecular formula C39H37N5O2 B1436929 (S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate CAS No. 852160-37-3

(S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate

Cat. No. B1436929
M. Wt: 607.7 g/mol
InChI Key: UYWLVMMMPUWMOL-BHVANESWSA-N
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Description

(S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate is a useful research compound. Its molecular formula is C39H37N5O2 and its molecular weight is 607.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization in Drug Development

(S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate is involved in the synthesis of compounds related to the Sartan family of drugs, noted for their potential in novel drug development. For example, Wang et al. (2008) described the synthesis of a similar compound, 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl, which is a crucial component in this drug family. Their synthesis involved several steps, including protection by the trityl group and bromination, demonstrating the compound's role in complex drug synthesis processes (Wang, Sun, & Ru, 2008).

Role in Angiotensin-II Receptor Antagonism

Another significant application is in the development of angiotensin-II receptor antagonists. Masood et al. (2023) synthesized a series of compounds based on 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, demonstrating significant antihypertensive potentials along with urease inhibition properties. These findings indicate the compound's relevance in cardiovascular and renal health research (Masood et al., 2023).

Utility in Pharmacological Evaluation

The compound's derivatives are also explored in pharmacological evaluations. For instance, Kamble et al. (2017) worked on compounds like 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles, evaluating them for various pharmacological properties such as angiotensin converting enzyme inhibition, anti-inflammatory, and anti-fungal activities. This showcases the compound's versatility in drug development and testing (Kamble et al., 2017).

Chemical Engineering and Processing

Additionally, Maralla et al. (2017) focused on the process intensification of the tetrazole reaction through tritylation, using microreactors. They demonstrated how 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-1H-tetrazole can be efficiently produced using different microreactors, highlighting the compound's relevance in chemical engineering and efficient pharmaceutical production (Maralla et al., 2017).

Imaging Applications

Furthermore, Mathews et al. (2004) described a novel radioligand for imaging the AT1 angiotensin receptor with PET, which involved a compound structurally related to (S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate. This indicates potential applications in diagnostic imaging and medical research (Mathews et al., 2004).

properties

IUPAC Name

methyl (2S)-3-methyl-2-[N-methyl-4-[2-(2-trityltetrazol-5-yl)phenyl]anilino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N5O2/c1-28(2)36(38(45)46-4)43(3)33-26-24-29(25-27-33)34-22-14-15-23-35(34)37-40-42-44(41-37)39(30-16-8-5-9-17-30,31-18-10-6-11-19-31)32-20-12-7-13-21-32/h5-28,36H,1-4H3/t36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWLVMMMPUWMOL-BHVANESWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N(C)C1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)N(C)C1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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